Diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 301306-01-4) is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with a 3,4-dichlorophenyl-furan moiety and ester groups at positions 3 and 5. This compound is synthesized via the Hantzsch reaction, involving ethyl acetoacetate, ammonium hydroxide, and a substituted furfuraldehyde precursor .
Properties
IUPAC Name |
diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2NO5/c1-5-29-22(27)19-12(3)26-13(4)20(23(28)30-6-2)21(19)18-10-9-17(31-18)14-7-8-15(24)16(25)11-14/h7-11,21,26H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNUVXKXOOCEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301306-01-4 | |
| Record name | DIETHYL 4-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H23Cl2NO5
- Molecular Weight : 464.34 g/mol
- Structure : The compound features a dihydropyridine core with furan and dichlorophenyl substituents, which contribute to its biological activity.
Pharmacological Applications
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Antioxidant Activity
- Studies have shown that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of the furan ring and the chlorophenyl group enhances the electron-donating ability of the compound, making it effective in scavenging free radicals. This property is crucial in preventing oxidative stress-related diseases .
-
Anticancer Potential
- Preliminary research indicates that diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Antimicrobial Activity
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
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Formation of Dihydropyridine Core :
- The initial step usually involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds in the presence of a catalyst to form the dihydropyridine structure.
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Introduction of Furan and Dichlorophenyl Groups :
- Subsequent steps involve functionalization reactions where furan derivatives are introduced through electrophilic substitution methods.
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Esterification :
- Finally, esterification reactions are performed to obtain the diethyl ester form of the compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents on the phenyl ring, furan moiety, or ester groups. Key comparisons include:
Substituent Variations on the Phenyl Ring
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: N/A):
- The 2,4-dichloro substitution alters the spatial orientation of the phenyl ring relative to the DHP core, with a dihedral angle of 89.1° between the rings. This may reduce steric hindrance compared to the 3,4-dichloro isomer .
- Biological Relevance : 2,4-Dichloro derivatives are associated with vasodilatory and antitumor activities .
Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: N/A):
Modifications on the Furan Moiety
- Melting point: 94–98°C .
Diethyl 4-(5-(hydroxymethyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (5e) :
Ester Group Variations
- Dimethyl 4-(4-((5-morpholinopentyl)oxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (3b): Replacement of ethyl esters with methyl groups reduces steric bulk, while the morpholine moiety introduces basicity, altering pharmacokinetic properties .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Highlights
Biological Activity
Diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H23Cl2NO5
- Molecular Weight : 464.34 g/mol
- CAS Number : 303093-78-9
The compound features a dihydropyridine core with multiple substituents that contribute to its biological properties. The presence of the dichlorophenyl and furan moieties is particularly noteworthy as they are often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the Hantzsch reaction, which allows for the formation of 1,4-dihydropyridine derivatives. The reaction conditions can be optimized to yield high purity and yield of the desired product .
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. The furan and dihydropyridine moieties can contribute to radical scavenging activities, which may protect against oxidative stress in biological systems .
2. Inhibition of Enzymatic Activity
A significant aspect of the biological activity of this compound is its inhibitory effect on α-glucosidase. In studies comparing various derivatives, it was found that certain dihydropyridine derivatives exhibited IC50 values ranging from 35.0 to 273.7 μM against yeast α-glucosidase, significantly lower than the standard drug acarbose (IC50 = 937 μM) . This suggests potential applications in managing postprandial hyperglycemia in diabetic patients.
3. Cytotoxicity Studies
Preliminary cytotoxicity studies have shown that this class of compounds may possess anticancer properties. For example, derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific enzyme targets and modulation of oxidative stress pathways. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance or diminish these effects.
Case Study 1: α-Glucosidase Inhibition
A study focused on the synthesis and evaluation of dihydropyridine derivatives revealed that compound variants showed potent inhibition against α-glucosidase with varying mechanisms—some acting as competitive inhibitors while others were non-competitive . This highlights the therapeutic potential for diabetes management.
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of related compounds demonstrated promising results against breast cancer cell lines. The study reported significant reductions in cell viability at concentrations as low as 10 μM . Further research is needed to elucidate the precise mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
